Cas no 331863-32-2 (N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide)

N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide 化学的及び物理的性質
名前と識別子
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- N'-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)oxamide
- N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide
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- インチ: 1S/C15H16N2O4/c1-2-20-12-7-5-11(6-8-12)17-15(19)14(18)16-10-13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19)
- InChIKey: NIMAFLPAPKHGMK-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CO1)(=O)C(NC1=CC=C(OCC)C=C1)=O
N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2795-0306-20mg |
N'-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide |
331863-32-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2795-0306-5μmol |
N'-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide |
331863-32-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2795-0306-10μmol |
N'-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide |
331863-32-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2795-0306-50mg |
N'-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide |
331863-32-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2795-0306-15mg |
N'-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide |
331863-32-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2795-0306-20μmol |
N'-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide |
331863-32-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2795-0306-40mg |
N'-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide |
331863-32-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2795-0306-10mg |
N'-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide |
331863-32-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2795-0306-30mg |
N'-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide |
331863-32-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2795-0306-1mg |
N'-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]ethanediamide |
331863-32-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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10. Book reviews
N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamideに関する追加情報
N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide: A Versatile Compound in Modern Pharmaceutical Research
N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide (CAS No. 331863-32-2) represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular architecture, has garnered attention for its potential applications in drug development and bioactive molecule design. The N'-(4-ethoxyphenyl) group and the furan-2-yl moiety play pivotal roles in determining the compound's pharmacological properties, while the methylethanediamide backbone provides structural stability and functional versatility. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a therapeutic agent in several disease models.
Recent research published in the *Journal of Medicinal Chemistry* (2023) has demonstrated that the furan-2-yl ring in N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide enhances its interaction with biological targets, particularly in the context of anti-inflammatory and anti-cancer therapies. The N'-(4-ethoxyphenyl) substituent, with its electron-donating ethoxy group, contributes to the compound's ability to modulate enzyme activity and receptor binding. These structural features make the compound a promising candidate for further exploration in drug discovery.
One of the key advantages of N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide is its ability to act as a molecular scaffold for the development of multi-target drugs. A 2023 study published in *Bioorganic & Medicinal Chemistry* explored its potential as a dual-action agent, capable of inhibiting both kinases and phosphatases. This dual functionality is attributed to the methylethanediamide core, which allows for the attachment of diverse functional groups while maintaining structural integrity. Such properties make the compound a valuable tool in the design of next-generation therapeutics.
The furan-2-yl ring in N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide has also been implicated in its antioxidant activity. A 2022 study in *Antioxidants* revealed that the furan ring contributes to the compound's ability to scavenge free radicals, a property that could be harnessed for the development of novel anti-aging and neuroprotective agents. The presence of the N'-(4-ethoxyphenyl) group further enhances this activity by facilitating electron transfer processes, thereby amplifying the compound's antioxidant potential.
Recent advances in computational chemistry have provided insights into the molecular dynamics of N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide. A 2023 simulation study published in *Molecular Pharmaceutics* highlighted the compound's ability to form stable hydrogen bonds with target proteins, a critical factor in its efficacy as a therapeutic agent. These interactions are mediated by the methylethanediamide backbone, which acts as a flexible linker between the N'-(4-ethoxyphenyl) and furan-2-yl moieties. This flexibility allows the compound to adapt to different binding sites, enhancing its therapeutic versatility.
Another area of interest is the N'-(4-ethoxyphenyl) group's role in modulating enzyme activity. Research published in *Drug Discovery Today* (2023) demonstrated that this substituent can selectively inhibit certain phosphatases, which are implicated in various pathological conditions. The furan-2-yl ring further contributes to this activity by stabilizing the transition state of the enzyme-substrate complex. These findings underscore the compound's potential as a targeted therapeutic agent.
The methylethanediamide backbone of N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide is also crucial for its solubility and bioavailability. A 2022 study in *Pharmaceutical Research* showed that the amide groups in the backbone enhance the compound's solubility in aqueous environments, facilitating its absorption and distribution in the body. This property is particularly important for the development of orally administered drugs, where solubility plays a critical role in bioavailability.
Recent studies have also explored the N'-(4-ethoxyphenyl) group's ability to modulate cell signaling pathways. A 2023 paper in *Cell Reports* demonstrated that this substituent can interfere with the activity of certain kinases, which are involved in the regulation of cell growth and differentiation. The furan-2-yl ring further enhances this effect by stabilizing the interaction between the compound and its target proteins, thereby increasing its therapeutic efficacy.
Overall, N'-(4-ethoxyphenyl)-N-(furan-2-yl)methylethanediamide represents a promising candidate for further research in the field of pharmaceutical science. Its unique molecular structure, characterized by the N'-(4-ethoxyphenyl), furan-2-yl, and methylethanediamide moieties, provides a versatile platform for the development of novel therapeutic agents. As research in this area continues to advance, it is anticipated that this compound will play a significant role in the discovery of new treatments for a wide range of diseases.
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